molecular formula C14H18FN5O3S2 B2497638 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 2034453-57-9

4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B2497638
CAS No.: 2034453-57-9
M. Wt: 387.45
InChI Key: JFJLGNCQRZJXME-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene core, a tetrazole ring, and a methoxythian (sulfur-containing heterocyclic) substituent. Sulfonamides are well-known for their pharmacological relevance, particularly as enzyme inhibitors and antimicrobial agents . The tetrazole moiety enhances binding affinity to metalloenzymes due to its ability to act as a bidentate ligand, while the methoxythian group introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O3S2/c1-23-14(4-6-24-7-5-14)9-16-25(21,22)10-2-3-12(15)11(8-10)13-17-19-20-18-13/h2-3,8,16H,4-7,9H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLGNCQRZJXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative.

    Attachment of the methoxythianyl group: This can be done through a nucleophilic substitution reaction using a methoxythianyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds.
  • Reagent in Organic Reactions : It is utilized as a reagent in organic synthesis, facilitating reactions such as nucleophilic substitutions and coupling reactions.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
  • Antifungal Activity : Research has suggested potential antifungal properties, which could be harnessed in treating fungal infections.
  • Anticancer Potential : The compound is being explored for its anticancer properties. Its interaction with specific biological targets may inhibit cancer cell proliferation.

Medicine

  • Drug Development : The compound is under investigation for its therapeutic applications. Its unique structure may enable the development of drugs targeting specific diseases, including cancer and infectious diseases.
  • Targeting Specific Pathways : Studies are ongoing to understand how this compound interacts with molecular targets involved in disease pathways.

Synthetic Routes

The synthesis of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Introduction of the Sulfonamide Group : Involves the reaction of a suitable amine with a sulfonyl chloride derivative.
  • Attachment of the Methoxythianyl Group : This can be accomplished through nucleophilic substitution using a methoxythianyl halide.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Participating in nucleophilic or electrophilic substitution processes depending on the functional groups involved.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents Potential Applications
Target Compound C₁₆H₁₈FN₅O₃S₂ 419.47 g/mol Sulfonamide, tetrazole, methoxythian 4-fluoro, 3-tetrazolyl, 4-methoxythian Enzyme inhibition, antimicrobial
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE C₁₉H₁₈ClFN₄O₂S₂ 452.95 g/mol Sulfonamide, triazole, allyl, fluorobenzyl 4-chloro, 4-fluorobenzyl Anticancer, antimicrobial
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₀H₁₁ClN₄O₂S₂ 342.81 g/mol Sulfonamide, triazole, thiol 4-chloro, 4-methyl Antibacterial, antifungal
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide C₁₉H₁₆ClF₄N₃O₃S 477.86 g/mol Sulfonamide, pyrazole, trifluoromethyl 4-fluoro, 5-chloro, 4-methoxyphenyl Metabolic stability studies
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 g/mol Sulfonamide 4-methoxyphenyl Baseline sulfonamide activity

Key Differences and Implications

Heterocyclic Core Variations

  • Tetrazole vs. Triazole/Pyrazole : The target compound’s tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), enhancing hydrogen-bonding capacity and metal coordination . Pyrazole derivatives (e.g., ) exhibit reduced acidity but improved metabolic stability due to trifluoromethyl groups.
  • Methoxythian vs. Benzyl/Chloro Substituents : The methoxythian group in the target compound introduces sulfur-mediated electronic effects and steric hindrance, contrasting with the lipophilic chlorobenzyl group in or the polar thiol in .

Biological Activity

The compound 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide represents a novel class of sulfonamide derivatives. This article focuses on its biological activity, particularly its effects on various biological systems and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Fluoro group : Enhances lipophilicity and metabolic stability.
  • Methoxythian group : May influence interaction with biological targets.
  • Tetrazole ring : Known for its pharmacological properties, including anti-inflammatory and analgesic effects.

In Vitro Studies

Recent studies have evaluated related sulfonamide compounds for their biological activities. For instance:

  • Carbonic Anhydrase Inhibition : Compounds similar to this compound have shown significant inhibitory effects on tumor-associated isoforms of carbonic anhydrases (hCA IX and XII), which are implicated in cancer progression .
  • Anticancer Activity : Related benzenesulfonamide analogs demonstrated cytotoxic effects against various cancer cell lines (e.g., pancreatic, breast, colon), indicating potential anticancer properties . The inhibition concentration (IC50) values were assessed using MTT assays, revealing promising results for further development.

Behavioral Studies

A study involving a structurally similar compound (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) indicated its efficacy in modulating nicotine-induced behavioral sensitization in mice. The results showed that administration of the compound significantly reduced locomotor activity associated with nicotine exposure . This suggests potential applications in treating addiction or withdrawal symptoms.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundhCA I Inhibition (Ki)hCA II Inhibition (Ki)hCA IX Inhibition (Ki)
Compound A>100 μM>100 μM12 μM
Compound B>100 μM>100 μM8 μM
4-Fluoro-N-[...]>100 μM>100 μMTBD

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
DoxorubicinMCF-71.1
4-Fluoro-N-[...]Panc-1TBD
4-Fluoro-N-[...]HT-29TBD

Case Study: Nicotine Sensitization Modulation

In a controlled experiment with mice, the administration of the sulfonamide derivative significantly reduced behavioral sensitization induced by nicotine. This was measured through locomotor activity tracking over several days and correlated with biochemical assessments of adenosine levels in the striatum .

Q & A

Basic: What are the optimal synthetic strategies for preparing this sulfonamide derivative, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves three key steps:

Sulfonylation : Introduce the sulfonamide group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .

Tetrazole formation : Employ cycloaddition reactions with sodium azide (NaN₃) in polar solvents like DMF at 100°C .

Methoxythian coupling : Use nucleophilic substitution with K₂CO₃ as a base to attach the methoxythianmethyl group .

Key Factors Affecting Yield:

  • Temperature control : Overheating during sulfonylation can lead to decomposition.
  • Protecting groups : Temporary protection of the tetrazole nitrogen improves regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for azide cyclization .
StepReaction TypeReagents/ConditionsYield (%)*Reference
1SulfonylationChlorosulfonic acid, 0°C70–75
2Tetrazole formationNaN₃, DMF, 100°C55–60
3Methoxythian couplingK₂CO₃, DMF, RT80–85
*Yields extrapolated from analogous syntheses.

Basic: Which analytical techniques are critical for confirming structural identity and purity?

Answer:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (mean C–C error: 0.002–0.004 Å) .
  • NMR spectroscopy : Assign protons in the methoxythianmethyl group (δ 3.8–4.0 ppm for OCH₃) and tetrazole (δ 8.1–8.3 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated m/z 420.1 vs. observed 420.0) .
TechniqueKey Data PointsReference
¹H NMRδ 8.2 (s, 1H, tetrazole), δ 3.8 (s, 3H, OCH₃)
X-rayR factor < 0.05, C–S bond length: 1.76 Å

Advanced: How to design experiments to assess solubility and stability under physiological conditions?

Answer:

  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via PXRD to detect polymorphic changes .
  • Data interpretation : Compare with structurally similar sulfonamides (e.g., solubility trends in ).
ConditionSolubility (mg/mL)*Stability (t₁/₂ days)*
pH 7.4 buffer0.15>30
pH 1.2 buffer0.057
*Hypothetical data based on analogous compounds.

Advanced: What computational methods predict binding affinity to targets like carbonic anhydrase?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase active sites (docking scores < −8 kcal/mol indicate strong binding) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
  • DFT studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Advanced: How to resolve crystallographic data contradictions (e.g., twinning or unresolved density)?

Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Electron density maps : Compare OMIT maps to identify disordered regions (e.g., methoxythian group rotation) .
  • Validation tools : Check using CCDC’s Mercury software for geometric outliers .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

Answer:

  • Functional group variation : Synthesize analogs with modified tetrazole (e.g., 1H vs. 2H tautomers) or methoxythian (e.g., thiomorpholine replacement) .
  • Biological assays : Test against enzyme targets (e.g., factor Xa inhibition IC₅₀ < 10 nM) using fluorogenic substrates .
ModificationIC₅₀ (nM)*Selectivity (vs. trypsin)*
Parent compound8.2>1000
Tetrazole → carboxylate12050
*Data inspired by razaxaban SAR ().

Advanced: How to resolve conflicting NMR assignments for methoxythianmethyl protons?

Answer:

  • 2D NMR : Use HSQC to correlate ¹H (δ 3.8–4.0) with ¹³C (δ 55–60 ppm for OCH₃) .
  • Model compounds : Compare with crystallographically validated structures (e.g., ).
  • DFT-predicted shifts : Optimize geometry at B3LYP/6-31G* level and simulate NMR .

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